2-[2-(Dimethylamino)ethoxy]benzoic acid
CAS No.: 206261-66-7
Cat. No.: VC2199761
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 206261-66-7 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 2-[2-(dimethylamino)ethoxy]benzoic acid |
| Standard InChI | InChI=1S/C11H15NO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |
| Standard InChI Key | JZLYEZGHBQFRLU-UHFFFAOYSA-N |
| SMILES | CN(C)CCOC1=CC=CC=C1C(=O)O |
| Canonical SMILES | CN(C)CCOC1=CC=CC=C1C(=O)O |
Introduction
2-[2-(Dimethylamino)ethoxy]benzoic acid is a chemical compound with diverse applications in biochemical and pharmaceutical research. Its molecular structure and properties make it an intriguing subject for further exploration in organic synthesis, medicinal chemistry, and industrial applications.
Key Identifiers:
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IUPAC Name: 2-[2-(Dimethylamino)ethoxy]benzoic acid
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CAS Number: 206261-66-7
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Molecular Formula: C11H15NO3
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Molecular Weight: 209.245 g/mol
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PubChem CID: 6484659
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InChI Key: JZLYEZGHBQFRLU-UHFFFAOYSA-N
Biochemical Research
2-[2-(Dimethylamino)ethoxy]benzoic acid is primarily utilized as a biochemical reagent. Its functional groups allow for modifications in organic synthesis, making it a versatile intermediate for producing derivatives with specific biological activities.
Pharmaceutical Potential
While specific pharmacological uses are not widely documented, compounds with similar structures often serve as intermediates in drug development, particularly in the synthesis of molecules targeting receptors or enzymes.
Synthesis Pathways
The synthesis of this compound typically involves:
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Starting Material: A benzoic acid derivative.
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Reaction Conditions: Introduction of the dimethylaminoethoxy substituent through nucleophilic substitution or esterification reactions.
Characterization Techniques
Standard analytical methods are employed to confirm the structure:
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NMR Spectroscopy (1H and 13C): To identify the specific chemical environment of protons and carbons.
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Mass Spectrometry (MS): To verify molecular weight.
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FTIR Spectroscopy: To detect functional groups such as carboxylic acids and amines.
Hazards
According to safety data sheets (SDS):
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The compound may cause skin irritation (H315) and serious eye irritation (H319).
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Inhalation of fumes may lead to respiratory irritation (H335).
Precautions
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Use personal protective equipment (PPE), including gloves and goggles.
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Ensure proper ventilation when handling the compound.
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Dispose of waste according to local regulations.
Environmental Impact
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